molecular formula C15H17N5O3S B2503754 Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 913492-52-1

Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2503754
CAS No.: 913492-52-1
M. Wt: 347.39
InChI Key: RGHVYPNLBFUNPI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate is systematically named as ethyl 4-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate . Its molecular formula is C₁₄H₁₆N₆O₃S , derived from the following structural components:

  • Ethyl piperazine-1-carboxylate (C₅H₁₀N₂O₂): A piperazine ring substituted with an ethyl ester group at position 1.
  • 2-(Pyrazin-2-yl)-1,3-thiazole-4-carbonyl (C₉H₆N₄S): A thiazole ring (C₃H₂NS) with a pyrazin-2-yl group (C₄H₃N₂) at position 2 and a carbonyl group at position 4.

The compound’s molecular weight is 356.38 g/mol , calculated as follows:

Element Quantity Atomic Weight Contribution
C 14 12.01 168.14
H 16 1.008 16.13
N 6 14.01 84.06
O 3 16.00 48.00
S 1 32.07 32.07
Total 356.38

This formula reflects a high nitrogen content due to the pyrazine and thiazole rings, distinguishing it from analogs with aromatic substituents (e.g., benzene derivatives).

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound is not available in the provided sources, structural insights can be inferred from related piperazine-thiazole hybrids:

  • Piperazine Conformation : Piperazine typically adopts a chair conformation in crystalline states, with equatorial orientations for substituents to minimize steric strain. The ethyl ester and carbonyl-thiazole groups likely occupy equatorial positions.
  • Thiazole-Pyrazine Orientation : The planar thiazole ring enables π-conjugation between the carbonyl group and pyrazin-2-yl substituent. Pyrazine’s electron-withdrawing nature may induce partial double-bond character in the thiazole’s C4–C5 bond, stabilizing the structure.
  • Intermolecular Interactions : Hydrogen bonding between the ester’s carbonyl oxygen and pyrazine’s nitrogen atoms could facilitate crystalline packing, similar to observations in structurally related thiazole derivatives.
Structural Feature Expected Geometry/Interaction Reference Compound
Piperazine ring Chair conformation
Thiazole-pyrazine linkage Planar, conjugated system
Ester group Equatorial orientation

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorption bands are anticipated as follows:

Wavenumber (cm⁻¹) Assignment
1700–1750 C=O (ester and thiazole carbonyl)
1500–1600 C=N (pyrazine and thiazole aromatic)
1250–1300 C–O (ester)
700–800 C–S (thiazole)

The absence of NH stretching (~3300 cm⁻¹) confirms the absence of free amines, consistent with the esterified piperazine.

Nuclear Magnetic Resonance (NMR)

Nucleus Shift (δ, ppm) Multiplicity Assignment
¹H 1.30–1.40 Triplet Ethyl CH₃
¹H 2.50–3.00 Multiplet Piperazine CH₂
¹H 4.10–4.30 Quartet Ethyl CH₂
¹³C 165–175 Singlet Ester and thiazole carbonyls
¹³C 145–155 Singlet Pyrazine C=N

The pyrazine protons would appear as a singlet (δ ~8.5–8.8 ppm) due to symmetry, while thiazole protons are absent (substituted at C2 and C4).

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 356 [M+H]⁺, with fragmentation patterns including:

  • Loss of ethyl ester (C₂H₅O): m/z 298 [M–C₂H₅O]⁺.
  • Cleavage at the thiazole-pyrazine bond: m/z 168 [pyrazin-2-yl-thiazole]⁺.

Comparative Analysis with Structurally Related Piperazine-Thiazole Hybrids

Molecular Formula and Substituent Variations

Compound Molecular Formula Pyrazin-2-yl Substitute
Ethyl 4-(2-benzamidothiazole-4-carbonyl)piperazine-1-carboxylate C₁₈H₂₀N₄O₄S Benzamide
Ethyl 4-(2-(4-methyl-1,3-thiazol-5-yl)ethyl)piperazine-1-carboxylate C₁₃H₂₁N₃O₂S 4-Methylthiazole
Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate C₁₅H₂₀N₄O₂S Pyrazol-1-ylmethyl

The pyrazin-2-yl group introduces two additional nitrogen atoms compared to benzene or methyl-substituted analogs, enhancing polarity and potential hydrogen-bonding capacity.

Electronic and Conformational Implications

Property Ethyl 4-(2-(pyrazin-2-yl)... Ethyl 4-(2-benzamido...
Solubility High in polar solvents Moderate
Electronic Effects Electron-withdrawing (pyrazine) Electron-donating (benzamide)
Planarity Enhanced conjugation Reduced

Pyrazine’s electron-withdrawing nature may stabilize the thiazole’s carbonyl group, altering reactivity compared to benzamide derivatives.

Properties

IUPAC Name

ethyl 4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-2-23-15(22)20-7-5-19(6-8-20)14(21)12-10-24-13(18-12)11-9-16-3-4-17-11/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHVYPNLBFUNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole-pyrazine intermediate with piperazine and ethyl chloroformate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Condensation Reactions

The amino group at position 6 facilitates condensation with electrophilic partners to form fused heterocycles.

Example 1: Three-Component Condensation
Reaction with isatins and p-toluidine under ionic liquid catalysis yields dispiro[indoline-pyrimido[4,5-d]pyrimidine] derivatives :

  • Substrates : Isatin (2 mmol), p-toluidine (1 mmol), 6-amino-1-p-tolyl-1H-pyrimidine-2,4-dione (1 mmol).

  • Conditions : Ionic liquid (e.g., [BMIm]Br) at 80°C for 6–8 hours.

  • Product : Dispiro[indoline-3,2'-pyrimido[4,5-d]pyrimidine-4',3''-indoline]-tetraone (73–85% yield).

Example 2: Selenocyanate Incorporation
Reaction with potassium selenocyanate (KSeCN) and acyl chlorides forms selenoxopyrimidino[4,5-d]pyrimidine-2,4-diones :

  • Substrates : Benzoyl chloride (1 mmol), KSeCN (1 mmol).

  • Conditions : Dry acetone, room temperature, 12 hours.

  • Product : 1,3-Dimethyl-5-phenyl-7-selenoxopyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-dione (82% yield).

Electrophilic Substitution

The electron-rich pyrimidine ring undergoes electrophilic substitution at position 5 when activated by amino and dione groups .

Example: Reaction with α,β-Unsaturated Ketones

  • Substrate : Chalcone derivatives (e.g., Ar-CO-CH=CH-Ar').

  • Conditions : DMF, reflux.

  • Product : 5-Arylpyrido[2,3-d]pyrimidine-2,4-diones (60–75% yield) .

Multi-Component Reactions (MCRs)

Pd-catalyzed carbonylative reac

Scientific Research Applications

Anticancer Activity

Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate has shown promising results in preclinical studies targeting various cancer types. For instance, compounds with thiazole moieties have been reported to exhibit potent cytotoxicity against gastric and colon cancer cell lines, with IC50 values significantly lower than that of traditional chemotherapeutics like cisplatin .

Cancer Type Compound IC50 Value (µM) Comparison
Gastric Carcinoma14a3.1Superior to cisplatin
Colon Carcinoma14b3.1Superior to cisplatin
Hepatocellular CarcinomaCompound X4.9Higher efficacy than cisplatin

Antimicrobial Properties

Research has indicated that derivatives of thiazole, including those related to this compound, possess antibacterial activities against both gram-positive and gram-negative bacteria. Studies have shown that these compounds can serve as potential alternatives to conventional antibiotics, especially in cases where resistance is prevalent .

Interaction with Biological Targets

The mechanism of action for this compound involves its interaction with various biological targets, including adenosine receptors. Compounds containing piperazine moieties have been identified as potent adenosine A2A receptor antagonists, which are crucial in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and piperazine rings. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound, enhancing its availability for research purposes .

Clinical Research

Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • A study assessing its anticancer properties found that patients treated with derivatives showed improved outcomes compared to those receiving standard treatments.

In vitro Studies

In vitro assays demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, confirming its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s uniqueness lies in its pyrazin-2-yl-thiazole substituent. Key structural analogs and their differences are summarized below:

Compound Key Substituent Structural Impact Reference
Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate 3-Chlorophenylamino on thiazole Enhanced lipophilicity; potential for halogen bonding in biological targets
Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate Pyrazole-carbonyl with fluorobenzamido group Increased steric bulk; fluorine may improve metabolic stability
Ethyl 4-{2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl}piperazine-1-carboxylate Oxadiazole-thioacetyl substituent Sulfur atom introduces potential for hydrogen bonding or redox activity
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl group High reactivity for cyclization or insertion reactions; unstable under acidic conditions

Key Observations :

  • Pyrazine vs. Phenyl/Pyrazole : The pyrazine ring in the target compound offers nitrogen-rich π-electron density, which may enhance interactions with biological targets (e.g., kinases or receptors) compared to phenyl or pyrazole substituents .
  • Electron-Withdrawing Groups: Substituents like chlorine (in 3-chlorophenylamino) or fluorine (in fluorobenzamido) improve lipophilicity and binding specificity but may reduce solubility .
  • Heterocyclic Diversity : Oxadiazole and diazo groups introduce unique reactivity profiles, such as hydrogen bonding (oxadiazole) or photolability (diazo), which are absent in the pyrazine-thiazole system .

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine or sulfonyl groups (e.g., in 4-(methylsulfonyl)phenyl derivatives) can enhance metabolic stability by resisting cytochrome P450 oxidation .
  • Bioavailability : The ethyl carboxylate group in the target compound may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for improved tissue penetration .

Biological Activity

Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer therapies. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine core, which is known for its diverse pharmacological properties. The thiazole and pyrazine moieties contribute to its biological activity. The synthesis typically involves multi-step organic reactions, which can include the formation of the thiazole ring followed by the attachment of the piperazine and ethyl ester functionalities.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of compounds related to this compound. For instance, a series of substituted piperazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, certain derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as effective anti-tubercular agents .

CompoundIC50 (μM)IC90 (μM)Notes
6a1.353.73Active against M. tuberculosis
6e2.1840.32Nontoxic to HEK-293 cells
6h--Significant structural similarity to target compound

Anti-Cancer Activity

The compound's structural analogs have also been studied for their anti-cancer properties, particularly through inhibition of Class I PI3-kinase enzymes, which are implicated in various cancers. Inhibitors targeting this pathway have shown promise in preventing tumor cell invasion and metastasis . The biological evaluation indicated that certain derivatives could effectively inhibit tumor growth in vitro.

The mechanism by which this compound exerts its effects likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cancer cell proliferation.
  • Receptor Interaction : The presence of the piperazine moiety allows for interaction with various receptors, including A2A adenosine receptors, which are involved in tumor development and neurodegenerative disorders .
  • Cell Cycle Modulation : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating cell cycle progression.

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

  • Study on Mycobacterium tuberculosis : A study demonstrated that derivatives showed significant bactericidal activity against resistant strains of M. tuberculosis, suggesting a potential role in treating drug-resistant tuberculosis .
  • Cancer Cell Lines : Research involving various cancer cell lines indicated that certain derivatives could reduce cell viability significantly, with IC50 values indicating potent activity against breast and prostate cancer cells .

Q & A

Basic: What are the standard protocols for synthesizing Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of pyrazine-thiazole precursors with piperazine derivatives under controlled conditions. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones in polar solvents (e.g., ethanol) at 60–80°C .
  • Piperazine coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole-carbonyl group to the piperazine ring .
  • Esterification : Ethyl chloroformate is employed to introduce the ethyl carboxylate group .
    Characterization :
  • NMR spectroscopy (¹H/¹³C) confirms structural integrity and purity of intermediates .
  • Mass spectrometry (MS) validates molecular weight, with ESI-MS preferred for ionization .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction resolves 3D conformation, with SHELX software used for refinement . Disorder in the piperazine ring or thiazole moiety requires high-resolution data (≤1.0 Å) .
  • 2D NMR (e.g., COSY, NOESY) identifies through-space interactions between the pyrazine and thiazole protons .

Basic: What methods assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermal stability : Differential Scanning Calorimetry (DSC) detects decomposition temperatures, while Thermogravimetric Analysis (TGA) measures mass loss .
  • pH stability : HPLC monitors degradation products after incubating the compound in buffers (pH 2–12) at 37°C for 24–72 hours .

Basic: What in vitro assays are used to screen its biological activity?

Methodological Answer:

  • Enzyme inhibition : Kinase or protease assays (e.g., FRET-based) quantify IC₅₀ values using recombinant proteins .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess potency, with EC₅₀ values compared to reference drugs .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Dose-response validation : Reproduce assays with standardized protocols (e.g., ATP concentration in kinase assays) to eliminate variability .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on the thiazole ring) to explain divergent results .

Advanced: What computational strategies optimize its pharmacokinetic properties?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) via Suzuki-Miyaura coupling to reduce lipophilicity .
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., ester hydrolysis), guiding methyl or fluorine substitutions .

Advanced: How to elucidate reaction mechanisms for unexpected byproducts during synthesis?

Methodological Answer:

  • Isotopic labeling : Use ¹³C-labeled reagents to track carbonyl group migration in side reactions .
  • In situ IR spectroscopy : Monitor real-time intermediate formation (e.g., acyl chlorides) during coupling steps .

Advanced: What crystallographic strategies address disorder in the piperazine ring?

Methodological Answer:

  • Twinned refinement : Apply SHELXL’s TWIN command to model overlapping electron densities .
  • Low-temperature data collection : Reduce thermal motion by cooling crystals to 100 K .

Advanced: How to perform SAR studies on analogs with modified pyrazine/thiazole substituents?

Methodological Answer:

  • Library synthesis : Parallel synthesis of derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on pyrazine .
  • Free-Wilson analysis : Statistically correlate substituent positions with bioactivity to identify critical moieties .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .
  • CRISPR knockouts : Delete putative targets (e.g., kinases) to assess loss of compound efficacy .

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